molecular formula C15H12FN3O B2674715 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol CAS No. 956796-43-3

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol

Cat. No. B2674715
CAS RN: 956796-43-3
M. Wt: 269.279
InChI Key: QZZHZDLTRHSVBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methodologies for the synthesis of pyridines, which are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study highlights the most effective protocols for metal-free direct synthesis of imidazo [1,2- a ]pyridines .


Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The synthesis of substituted pyridines involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which include compounds similar to 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol, has been conducted. These studies focus on the synthesis, molecular conformations, and hydrogen bonding patterns in such compounds. They reveal insights into the molecular structure and interactions, providing a foundation for understanding their potential applications in various scientific domains (Sagar et al., 2017).

Fluorescent pH Sensor Applications

The compound this compound and its derivatives have been explored for their potential in creating fluorescent pH sensors. These sensors work based on aggregation-induced emission (AIE) and can be used for detecting acidic and basic organic vapors, as well as functioning in solution and solid-state applications (Yang et al., 2013).

Synthesis and Drug Efficacy Validation

Another aspect of research includes the synthesis of novel pyrazole derivatives and their validation as potential drugs. The study investigates these compounds' antioxidant, anti-breast cancer, and anti-inflammatory properties, highlighting their significance in medicinal chemistry (Thangarasu et al., 2019).

Applications in Organic Chemistry

In organic chemistry, the synthesis of various derivatives of this compound has been explored, particularly as potential COX-2 inhibitors. This research contributes to the development of new classes of compounds with potential therapeutic applications (Patel et al., 2004).

Metabolism Study in Drug Development

Understanding the metabolism of novel drugs is crucial. Studies on FYL-67, a drug with a structural component similar to this compound, help in elucidating the metabolic pathways and are essential for the development of safe and effective pharmaceuticals (Sang et al., 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound. An SDS for a similar compound, Azaperone, is available . It’s important to note that safety measures should always be taken when handling chemicals, even if specific hazard information is not available.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It’s expected that many novel applications of pyridine derivatives will be discovered in the future .

properties

IUPAC Name

2-(4-fluorophenyl)-3-methyl-4-pyridin-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-10-14(13-4-2-3-9-17-13)15(20)18-19(10)12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZHZDLTRHSVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1C2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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